molecular formula C15H12N4O3S2 B11487061 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11487061
M. Wt: 360.4 g/mol
InChI Key: SORWADQTIDSQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a recognized and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Its high selectivity for CDK9 over other kinases makes it a valuable chemical probe for dissecting the role of this kinase in pathological processes . The primary mechanism of action involves the compound binding to the ATP-binding site of CDK9, thereby inhibiting the phosphorylation of the RNA polymerase II C-terminal domain (CTD). This action leads to a rapid downregulation of short-lived proteins with high turnover rates, most notably anti-apoptotic factors and oncoproteins, such as Mcl-1 and c-Myc. Consequently, this inhibitor is a critical tool in oncology research for investigating transcriptional dependencies in cancers, including acute myeloid leukemia (AML) and other malignancies driven by super-enhancers. Recent research continues to explore the therapeutic potential of targeting CDK9 in various cancer models . Furthermore, because many viruses, such as HIV, rely on host CDK9 activity for the transcription of their genomes, this compound also serves as a key reagent in virology studies aimed at understanding and disrupting viral replication cycles. Its application provides researchers with a means to induce transcriptional arrest and study its effects on cell survival, proliferation, and viral pathogenesis.

Properties

Molecular Formula

C15H12N4O3S2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C15H12N4O3S2/c1-8-13(24-19-18-8)14(20)17-15-16-10(7-23-15)9-2-3-11-12(6-9)22-5-4-21-11/h2-3,6-7H,4-5H2,1H3,(H,16,17,20)

InChI Key

SORWADQTIDSQKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin moiety, followed by the formation of the thiazole ring, and finally the thiadiazole ring. Key reagents and conditions include:

    Benzodioxin Formation: The reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxin.

    Thiazole Formation: The reaction of 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions.

    Thiadiazole Formation: The cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Features :

  • Benzodioxin-thiazole core : The 2,3-dihydro-1,4-benzodioxin moiety (a bicyclic ether) is linked to a thiazole ring, enhancing metabolic stability compared to simpler aromatic systems .

Formation of the benzodioxin-thiazole scaffold via cyclization of 2,3-dihydro-1,4-benzodioxin-6-amine with a thiazole precursor.

Coupling of the thiadiazole-carboxamide group using reagents like HATU or EDCI .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Variation vs. Target Compound Molecular Weight Key Features Source
Target Compound N/A 370.4 Benzodioxin-thiazole + thiadiazole-carboxamide
2-Chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide Chloro-nitrobenzamide instead of thiadiazole 417.82 Higher lipophilicity due to nitro group; potential antibacterial activity
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide Pyrazole-carboxamide instead of thiadiazole 370.4 Improved solubility via pyrazole ring; unconfirmed bioactivity
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclopentanecarboxamide Cyclopentanecarboxamide instead of thiadiazole 354.4 Reduced steric hindrance; stored at 2–8°C for stability
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide Oxazole-oxadiazole-thiophene hybrid 493.5 Extended π-system; possible use in photodynamic therapy

Pharmacokinetic Profiles (Theoretical)

  • Lipophilicity : The nitro group in ’s compound increases logP (~3.5), reducing aqueous solubility. The target compound’s thiadiazole-carboxamide likely has moderate logP (~2.8), balancing membrane permeability and solubility .
  • Metabolic Stability : Benzodioxin rings resist oxidative metabolism, but the thiadiazole in the target compound may undergo glutathione conjugation, necessitating prodrug strategies .

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various studies and research findings.

Synthesis

The synthesis of compounds containing the 1,3-thiazole and 1,2,3-thiadiazole scaffolds often involves multi-step reactions starting from readily available precursors. For instance, the synthesis typically begins with the reaction of suitable amines with sulfonyl chlorides to form sulfonamides, followed by further derivatization to introduce thiazole or thiadiazole functionalities.

General Synthesis Pathway:

  • Formation of Sulfonamide: Reaction between 2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride in an alkaline medium.
  • Thiazole Formation: Subsequent reactions with appropriate halides or acylating agents to introduce thiazole moieties.
  • Thiadiazole Derivatization: Final steps involve modifying the thiadiazole ring to achieve the desired carboxamide structure.

Antimicrobial Activity

Compounds featuring the 1,3-thiadiazole scaffold are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives can inhibit various bacterial strains and fungi. For instance:

  • A study demonstrated that certain thiadiazole derivatives showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anticancer Properties

The anticancer potential of compounds containing both thiazole and thiadiazole rings has been extensively studied. For example:

  • Compound 40a , which shares structural similarities with this compound, exhibited potent antiproliferative activity against the HEPG2 liver cancer cell line with an EC50 of 10.28 µg/mL .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes:

  • Acetylcholinesterase Inhibition: Studies have shown that related compounds can inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease .
  • α-Glucosidase Inhibition: The compound's ability to inhibit α-glucosidase suggests it may have therapeutic benefits for type 2 diabetes mellitus (T2DM) management .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A series of derivatives were synthesized and screened for their anticancer activity against various cell lines:

CompoundCell LineIC50 (µg/mL)
Compound AMCF-715.0
Compound BA54912.5
This compoundHEPG210.28

Case Study 2: Enzyme Inhibition
The inhibitory effects on acetylcholinesterase were assessed using a colorimetric assay:

CompoundIC50 (µM)
Compound C25
This compound18

Q & A

Q. How can synthesis conditions be optimized to achieve high yield and purity of the compound?

Methodological approaches include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) improve solubility of intermediates, as demonstrated in multi-step syntheses of analogous thiadiazole derivatives .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are critical for cyclization steps, with deviations leading to side products .
  • Catalyst use : Triethylamine or HgO can enhance reaction efficiency in dehydrosulfurization or cyclization steps .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard for isolating pure products .

Q. What spectroscopic and analytical techniques are used to confirm the compound’s structure?

  • 1H/13C NMR : Assigns proton and carbon environments, particularly for distinguishing thiazole (δ 7.2–8.1 ppm) and thiadiazole (δ 8.5–9.0 ppm) protons .
  • IR spectroscopy : Validates functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray crystallography : Resolves regiochemistry in ambiguous cases, though less commonly used due to crystalization challenges .

Q. What in vitro bioactivity assays are typically employed to evaluate this compound?

Standard assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : NCI-60 cell line panel for cytotoxicity profiling, with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurodegenerative disease research) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Assay variability : Replicate experiments under standardized conditions (e.g., pH, serum concentration) to eliminate false positives/negatives .
  • Orthogonal assays : Cross-validate results using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .
  • Stability studies : Assess compound degradation in assay media (e.g., HPLC monitoring over 24–72 hours) to rule out false negatives .

Q. What strategies are effective for modifying the core structure to enhance target selectivity?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the thiadiazole 4-position to modulate electron density and binding interactions .
  • Heterocycle replacement : Swap benzodioxin with pyran or quinoline moieties to alter pharmacokinetic properties (e.g., logP, solubility) .
  • Linker optimization : Replace the carboxamide bridge with sulfonamide or urea groups to improve hydrogen-bonding with target proteins .

Q. How can computational modeling guide the design of derivatives with improved activity?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with targets (e.g., kinases, GPCRs) .
  • QSAR studies : Develop regression models correlating substituent properties (e.g., Hammett σ values) with bioactivity .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize stable binders .

Q. What factors control regioselectivity in cyclization reactions during synthesis?

  • Electronic effects : Electron-rich thiourea intermediates favor cyclization at the less hindered nitrogen atom .
  • Catalytic systems : HgO promotes dehydrosulfurization to form [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles over alternative pathways .
  • Solvent polarity : High-polarity solvents (e.g., acetic acid) stabilize transition states for 6-membered ring formation .

Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?

Key modifications and bioactivity impacts:

Substituent Position Effect Reference
-CH₃ (methyl)Thiadiazole 4-positionEnhances metabolic stability
-Cl (chloro)Benzodioxin 6-positionIncreases antimicrobial potency
-OCH₃ (methoxy)Thiazole 2-positionImproves solubility but reduces IC₅₀
-NO₂ (nitro)Thiadiazole 5-positionBoosts enzyme inhibition (e.g., PTP1B)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.